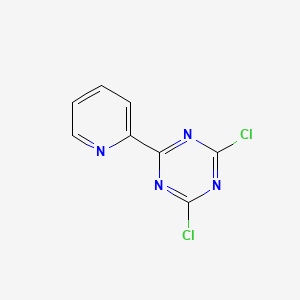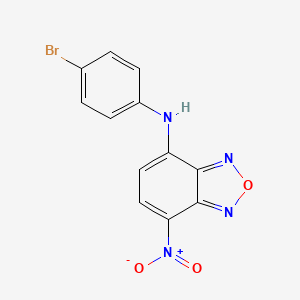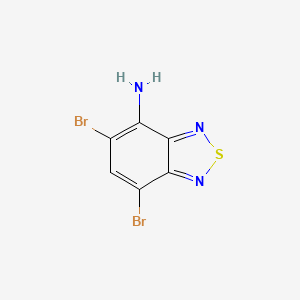![molecular formula C17H17N3O6 B11712305 Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate is an organic compound with the molecular formula C17H17N3O6. It is a derivative of benzoic acid and contains a butyl ester group along with a 2,4-dinitrophenylamino substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[(2,4-dinitrophenyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with butanol in the presence of an acid catalyst. The amino group is then reacted with 2,4-dinitrofluorobenzene to introduce the 2,4-dinitrophenylamino substituent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and subsequent substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Butyl 3-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A local anesthetic with similar ester and amino functionalities.
Butyl 4-nitrobenzoate: Contains a nitro group but lacks the amino substituent.
Butyl 3-aminobenzoate: Similar structure but without the nitro groups
Uniqueness
Butyl 3-[(2,4-dinitrophenyl)amino]benzoate is unique due to the presence of both the 2,4-dinitrophenylamino group and the butyl ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O6 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
butyl 3-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C17H17N3O6/c1-2-3-9-26-17(21)12-5-4-6-13(10-12)18-15-8-7-14(19(22)23)11-16(15)20(24)25/h4-8,10-11,18H,2-3,9H2,1H3 |
InChI Key |
QJUSXSFPMRMORP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)
![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)
![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)


![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11712284.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11712291.png)

![ethyl 4-[(5E)-5-[4-(dimethylamino)benzylidene]-2-hydroxy-4,6-dioxo-5,6-dihydropyrimidin-1(4H)-yl]benzoate](/img/structure/B11712298.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)

